molecular formula C4H3N5O B14514324 2-Azido-1H-imidazole-1-carbaldehyde CAS No. 62705-61-7

2-Azido-1H-imidazole-1-carbaldehyde

Cat. No.: B14514324
CAS No.: 62705-61-7
M. Wt: 137.10 g/mol
InChI Key: VYOTZTJNPSAKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1H-imidazole-1-carbaldehyde is a heterocyclic compound that features an azido group and an aldehyde functional group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1H-imidazole-1-carbaldehyde typically involves the introduction of an azido group to an imidazole derivative. One common method is the reaction of 2-imidazolecarboxaldehyde with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1H-imidazole-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF)

Major Products Formed

    Oxidation: 2-Imidazolecarboxylic acid

    Reduction: 2-Amino-1H-imidazole-1-carbaldehyde

    Substitution: Various substituted imidazole derivatives depending on the reactants used

Scientific Research Applications

2-Azido-1H-imidazole-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-Azido-1H-imidazole-1-carbaldehyde involves its reactivity with various biological and chemical targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. These reactions allow the compound to interact with and modify biological molecules, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolecarboxaldehyde: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    2-Amino-1H-imidazole-1-carbaldehyde: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    1-Methyl-2-imidazolecarboxaldehyde:

Uniqueness

2-Azido-1H-imidazole-1-carbaldehyde is unique due to the presence of both an azido group and an aldehyde group on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

62705-61-7

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

2-azidoimidazole-1-carbaldehyde

InChI

InChI=1S/C4H3N5O/c5-8-7-4-6-1-2-9(4)3-10/h1-3H

InChI Key

VYOTZTJNPSAKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N=[N+]=[N-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.